molecular formula C6H14O3 B046298 Trimethylolpropane CAS No. 77-99-6

Trimethylolpropane

Cat. No.: B046298
CAS No.: 77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Description

Trimethylolpropane (TMP, CAS 77-99-6) is a trihydric alcohol with the chemical formula C₆H₁₄O₃ and the IUPAC name 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. Its structure features three hydroxyl groups attached to a central propane backbone, with an ethyl group providing steric bulk . Key properties include:

  • Molecular Weight: 134.17 g/mol
  • SMILES String: CCC(CO)(CO)CO
  • Applications: Widely used in synthesizing esters, polyurethanes, alkyd resins, lubricants, and crosslinking agents for polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane is typically synthesized through a two-step process involving the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction. The first step involves the aldol addition of butanal with formaldehyde to form 2,2-bis(hydroxymethyl)butanal. In the second step, this intermediate undergoes a Cannizzaro reaction with additional formaldehyde and a stoichiometric quantity of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction conditions are optimized to maximize yield and efficiency. The process involves:

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Esterification: this compound esters.

    Transesterification: this compound triesters.

Scientific Research Applications

Lubricants

Trimethylolpropane is increasingly recognized for its potential in the formulation of biodegradable lubricants. One notable derivative, This compound trioleate (TMPTO) , has been studied for its effectiveness as an environmentally friendly lubricant additive.

Case Study: TMPTO as a Biolubricant

A recent study investigated the efficacy of TMPTO as a lubricant during high-speed drilling of aluminum alloys. The research highlighted the following findings:

  • Power Consumption: Spindle speed was found to significantly impact power consumption (87.89%), while feed rate had a major influence on surface roughness (43.51%).
  • Environmental Benefits: TMPTO is characterized by low toxicity and excellent biodegradability, making it a sustainable alternative to mineral-based lubricants .
  • Additive Performance: The addition of chemically modified vegetable oils enhanced TMPTO’s lubricating properties, providing excellent anti-wear and extreme pressure capabilities .

Plastics and Plasticizers

This compound also plays a crucial role in the production of plasticizers, particularly in polyvinyl chloride (PVC) formulations.

Case Study: Epoxidized TMPTO as a Plasticizer

Research has demonstrated the synthesis of epoxidized this compound trioleate (EPO) for use as a PVC plasticizer:

  • Synthesis Process: EPO was synthesized through the reaction of TMPTO with formic acid and hydrogen peroxide, achieving high conversion rates.
  • Performance Metrics: The resulting plasticizer exhibited improved thermal stability and compatibility with PVC, enhancing the mechanical properties of the final product .

Biomedical Applications

In the biomedical field, this compound is utilized to create advanced materials for drug delivery and tissue engineering.

Case Study: Biomedical Materials

A review highlighted various applications of TMP-derived materials:

  • Drug Delivery Systems: TMP-based polymers are used in controlled drug release systems due to their biocompatibility and ability to enhance therapeutic efficacy.
  • Tissue Engineering: Polymer grafted nanosized particles derived from TMP have shown promise in improving cell adhesion and proliferation in tissue engineering applications .

Future Prospects and Challenges

While this compound derivatives show significant potential across various applications, challenges remain:

  • Performance Limitations: Biodegradable lubricants often face issues such as limited load-bearing capacity and hygroscopic properties.
  • Additive Selection: The choice of additives can impact toxicity levels, necessitating careful selection to ensure environmental safety .

Mechanism of Action

The mechanism of action of trimethylolpropane primarily involves its hydroxyl functional groups, which participate in various chemical reactions. In esterification and transesterification reactions, the hydroxyl groups react with carboxylic acids or methyl esters to form esters. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in the production of biolubricants, the hydroxyl groups of this compound react with fatty acids to form esters that exhibit excellent lubricity and biodegradability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylolpropane Triacrylate (TMPTA)

TMPTA, an acrylated derivative of TMP, is a key crosslinking agent in UV-curable resins and photovoltaics.

Property TMPTA Competing Compound (PbPyA₂)
Solar Cell Stability 20% PCE loss after 400h at MPP 7% PCE loss after 540h at MPP
Thermal Stress 18% PCE loss 20% PCE loss
Applications UV-curable inks, adhesives, solar cells High-stability photovoltaics

Key Insight : While TMPTA offers rapid curing in UV applications, its lower operational stability in solar cells compared to PbPyA₂ limits its use in high-durability photovoltaics .

TMP Esters vs. Nepentyl Glycol Esters (NPGE) and Pentaerythritol Esters

TMP esters, such as This compound fatty acid triesters (TFATE) , are compared to NPGE and pentaerythritol esters in insulating oils and lubricants:

Property TMP Esters (MTE) NPGE Pentaerythritol Esters
AC Breakdown Voltage Model: $ VB = 991.4As + ... $ Similar SAR model to MTE Higher branching, improved stability
Synthesis Efficiency 91.78% conversion (TFATE) N/A Lower yields due to tetrafunctionality
Applications Insulating oils, biolubricants Hydraulic fluids Jet engine oils

Key Insight : TMP esters exhibit comparable electrical properties to NPGE but are outperformed by pentaerythritol esters in high-temperature lubricant applications due to the latter’s four ester groups enhancing thermal stability .

TMP-Based Crosslinkers vs. Sucrose-Based Polyols

In polyurethane formulations, TMP-based crosslinkers (e.g., Lupranol 3504/1) compete with sucrose-based polyols:

Property TMP-Based Crosslinkers Sucrose-Based Polyols
Hydroxyl Groups Primary or secondary Multiple hydroxyls (high functionality)
Viscosity Low (e.g., 5,900 mPa·s) High (e.g., 8,450 mPa·s)
Applications Flexible foams, coatings Rigid foams, insulation

Key Insight : TMP crosslinkers provide a balance between viscosity and reactivity, making them suitable for flexible materials, whereas sucrose-based polyols favor rigid structures .

TMP Trioleate vs. Bio-Derived Esters

In tribological applications, synthetic TMP trioleate is benchmarked against insect fat-derived esters:

Property TMP Trioleate Insect Fat Derivatives
Friction Coefficient Low (similar to commercial standards) Comparable to TMP trioleate
Sustainability Synthetic, petroleum-based Renewable, bio-based

Key Insight : While TMP trioleate remains a performance benchmark, bio-derived esters offer sustainable alternatives with similar tribological properties .

Biological Activity

Trimethylolpropane (TMP) is a polyol compound widely used in the production of resins, coatings, and adhesives due to its favorable chemical properties. Its derivatives, particularly this compound triacrylate (TMPTA), have garnered attention in toxicological studies due to their potential biological activity and associated health risks. This article provides a detailed examination of the biological activity of TMP and its derivatives, focusing on genotoxicity, carcinogenicity, and other toxicological effects.

Chemical Structure and Properties

This compound is a triol with the chemical formula C_6H_14O_3. It features three hydroxyl groups, which make it highly reactive in polycondensation reactions. TMPTA, a derivative of TMP, is formed by the esterification of TMP with acrylic acid, resulting in a compound that can undergo polymerization.

Biological Activity Overview

TMP and its derivatives exhibit a range of biological activities that can be categorized into genotoxicity, carcinogenicity, and other toxic effects.

Genotoxicity

Genotoxicity refers to the ability of a substance to damage genetic material. Studies have shown that TMPTA can induce DNA damage in vitro. For instance, research indicated that TMPTA caused significant increases in γH2AX foci formation and caspase-3 activation in HepG2 cells, suggesting that it is clastogenic (causing chromosome breakage) under certain conditions .

Table 1: Genotoxic Effects of TMPTA

Solvent UsedConcentration (µM)γH2AX InductionCaspase-3 Activation
DMSO80LowLow
PEG-40040HighHigh

The results indicate that the solvent used can significantly affect the genotoxic potential of TMPTA, with PEG-400 enhancing its effects compared to DMSO .

Carcinogenicity

Carcinogenicity studies have revealed concerning findings regarding TMPTA. In long-term studies involving mice and rats, exposure to TMPTA was associated with the development of rare cancers such as hepatoblastoma and mesothelioma .

Table 2: Carcinogenic Effects Observed in Animal Studies

Animal ModelExposure MethodObserved Tumors
Female MiceDermalHepatoblastoma, Uterine Tumors
Male RatsDermalMalignant Mesothelioma

These findings underscore the need for caution when handling TMPTA in industrial applications.

Case Studies

Several case studies highlight the adverse effects experienced by workers exposed to TMPTA. In one instance, workers at a wallpaper printing company reported contact dermatitis after exposure to inks containing TMPTA . Another case involved an optical fiber manufacturing worker who developed dermatitis after prolonged exposure to ultraviolet-curing acrylate resins containing TMPTA .

Other Toxicological Effects

Beyond genotoxicity and carcinogenicity, TMP has been linked to acute neurotoxic effects. A study demonstrated that this compound phosphate (TMPP), a derivative of TMP, induced epileptiform activity in neuronal cultures at concentrations comparable to those observed in vivo .

Table 3: Neurotoxic Effects of TMPP

Concentration (µM)Effect Observed
2-200Induction of synchronous burst activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of TMP-based esters using statistical experimental design?

  • Methodology : Utilize factorial experimental designs (e.g., Box-Behnken or central composite designs) to evaluate critical parameters such as reaction temperature, molar ratio, and catalyst concentration. Analyze responses (e.g., ester yield, purity) via ANOVA to identify statistically significant factors. For example, applied ANOVA to TMP isostearic acid ester synthesis, revealing temperature and catalyst loading as key variables. Post-synthesis characterization via GC-MS or HPLC validates product composition .

Q. What analytical techniques are essential for confirming TMP’s chemical structure and purity?

  • Methodology : Combine spectroscopic methods:

  • 1H/13C NMR : Identify hydroxyl (-OH) and methyl/methylene groups in the TMP backbone ( ).
  • FT-IR : Confirm hydroxyl stretching (~3200–3500 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).
  • Chromatography : Use HPLC with refractive index detection or GC-FID to assess purity and detect by-products like di(trimethylolpropane) or cyclic formals ( ).
    • Computational tools like quantum chemistry-based QSPR models ( ) can predict physicochemical properties to cross-validate experimental data.

Q. What reaction mechanisms govern TMP production via the Cannizzaro–Tishchenko process?

  • Methodology : Study the two-step mechanism:

Aldol Condensation : Butyraldehyde reacts with formaldehyde under basic conditions to form an intermediate aldol adduct.

Cannizzaro Disproportionation : The intermediate undergoes base-induced disproportionation to yield TMP and formate salts. Kinetic studies (e.g., in situ IR or NMR monitoring) can track intermediate formation and optimize reaction stoichiometry ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in TMP ester synthesis data caused by competing side reactions?

  • Methodology : Perform kinetic modeling to identify competing pathways (e.g., transesterification vs. hydrolysis). Use response surface methodology (RSM) to map reaction conditions that minimize side products. For example, highlights the role of catalyst type (homogeneous vs. heterogeneous) in suppressing unwanted oligomerization. Advanced statistical tools like partial least squares (PLS) regression can correlate process variables with product quality .

Q. What strategies enable efficient separation and valorization of high-boiling TMP by-products?

  • Methodology : Analyze distillation residues via 1H NMR and GC-MS to identify by-products (e.g., di-TMP, cyclic formals). Develop catalytic esterification or transesterification protocols to convert these residues into value-added esters. demonstrated esterification of di-TMP with fatty acids to produce biodegradable plasticizers, requiring acid catalysts (e.g., p-toluenesulfonic acid) and solvent-free conditions .

Q. How can TMP derivatives enhance the performance of bio-based lubricants?

  • Methodology : Synthesize TMP polyol esters (e.g., with oleic acid) and evaluate their tribological properties:

  • Viscosity Index : Measure temperature-dependent viscosity (ASTM D2270).
  • Oxidative Stability : Use pressurized differential scanning calorimetry (PDSC) or Rancimat tests.
  • Wear Resistance : Conduct four-ball wear tests (ASTM D4172). and highlight TMP esters’ superior thermal stability compared to mineral oils, attributed to their branched hydroxyl structure .

Q. What advanced characterization methods are critical for studying TMP-based polymer networks?

  • Methodology : For crosslinked systems (e.g., thiol-ene networks with TMP diallyl ether):

  • Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) and crosslink density.
  • Swelling Experiments : Use Flory-Rehner theory to calculate network parameters.
  • Solid-State NMR : Probe molecular mobility and phase separation. utilized FT-IR and rheometry to validate thiol-ene polymerization kinetics in TMP-based elastomers .

Properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O3
Record name trimethylolpropane
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Related CAS

187041-27-6
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026448
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

134.17 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline]
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name Trimethylolpropane
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Boiling Point

160 °C @ 5 MM HG
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Solubility

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Vapor Pressure

0.0000449 [mmHg]
Record name Trimethylolpropane
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Color/Form

WHITE POWDER OR PLATES, COLORLESS CRYSTALS

CAS No.

77-99-6
Record name Trimethylolpropane
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Record name 1,1,1-Tris(hydroxymethyl)propane
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Record name Trimethylolpropane
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name TRIMETHYLOLPROPANE
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Melting Point

58 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Synthesis routes and methods I

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanates
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
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reactant
Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

29.4 grams of maleic anhydride and 13.4 grams of trimethylol propane crosslinker are reacted with stirring for 10 hours at 90° C. to form a clear water-soluble first intermediate reaction product containing unsaturated double bonds capable of undergoing free-radical polymerization and hydroxyl and carboxylic acid end groups. A second intermediate reaction product is formed by the reaction of 45.6 grams of tetrahydrophthalic anhydride and 13.4 grams of trimethylol propane under the same reaction condition. The two intermediate reaction products next are dissolved with stirring in 200 grams of water containing 25 grams of triethanol amine crosslinker, and 1.0 gram of cumyl hydroperoxide free radical initiator to form a homogenous solution. The homogenous solution next is coated on a multifilamentary glass roving and is cured as described in Example 1. A free-radical polymerization reaction and a cross-linking reaction take place via an esterification reaction. The resulting cured product is similarly stable and displays a high resistance upon exposure to boiling water that is assisted by the free-radical polymerization of the first intermediate reaction product that is made possible by the inclusion of the free-radical initiator.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

pentaerythritol or dulcitol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylolpropane
Diethyl 2-ethyl-2-(hydroxymethyl)malonate
Trimethylolpropane
Trimethylolpropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.